molecular formula C10H14O3 B13298462 3-Methyl-2-(4-methylfuran-3-yl)butanoic acid

3-Methyl-2-(4-methylfuran-3-yl)butanoic acid

Cat. No.: B13298462
M. Wt: 182.22 g/mol
InChI Key: XMOMXMKEGMFRBZ-UHFFFAOYSA-N
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Description

3-Methyl-2-(4-methylfuran-3-yl)butanoic acid: is an organic compound with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol . This compound features a furan ring substituted with a methyl group and a butanoic acid moiety, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(4-methylfuran-3-yl)butanoic acid can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow reactors . The choice of reactor depends on the desired production scale and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(4-methylfuran-3-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methyl group on the furan ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

    Oxidation: Furanones and carboxylic acids.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated furans and nitrofurans.

Scientific Research Applications

3-Methyl-2-(4-methylfuran-3-yl)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-2-(4-methylfuran-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The furan ring can participate in electron-donating interactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-(4-methylfuran-3-yl)butanoic acid is unique due to the presence of both a furan ring and a butanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

3-methyl-2-(4-methylfuran-3-yl)butanoic acid

InChI

InChI=1S/C10H14O3/c1-6(2)9(10(11)12)8-5-13-4-7(8)3/h4-6,9H,1-3H3,(H,11,12)

InChI Key

XMOMXMKEGMFRBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=COC=C1C(C(C)C)C(=O)O

Origin of Product

United States

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